6-(4-Fluorophenyl)-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenyl)-2-naphthoic acid is an organic compound that features a naphthalene ring system substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-naphthoic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-naphthoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
6-(4-Fluorophenyl)-2-naphthoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-(4-Fluorophenyl)-2-naphthoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzoic acid
- 2-Naphthoic acid
- 4-Fluorophenylacetic acid
Uniqueness
6-(4-Fluorophenyl)-2-naphthoic acid is unique due to the presence of both a naphthalene ring and a fluorophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
Molecular Formula |
C17H11FO2 |
---|---|
Molecular Weight |
266.27 g/mol |
IUPAC Name |
6-(4-fluorophenyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H11FO2/c18-16-7-5-11(6-8-16)12-1-2-14-10-15(17(19)20)4-3-13(14)9-12/h1-10H,(H,19,20) |
InChI Key |
AGMQZRBHCUYMGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.